2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine
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Overview
Description
2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine is a heterocyclic compound that features both pyridine and imidazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine typically involves the formation of the imidazole ring followed by its attachment to the pyridine moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst can yield the desired imidazole derivative .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, often facilitated by halogenation followed by nucleophile addition.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid followed by nucleophile addition.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also modulate receptor functions by interacting with receptor binding sites, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-3-(5-methyl-2-imidazolyl)benzene
- 2-Methoxy-3-(5-methyl-2-imidazolyl)thiophene
- 2-Methoxy-3-(5-methyl-2-imidazolyl)furan
Uniqueness
Compared to similar compounds, 2-Methoxy-3-(5-methyl-2-imidazolyl)pyridine exhibits unique properties due to the presence of both pyridine and imidazole rings. This dual-ring structure enhances its chemical reactivity and potential for diverse applications in various fields .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-methoxy-3-(5-methyl-1H-imidazol-2-yl)pyridine |
InChI |
InChI=1S/C10H11N3O/c1-7-6-12-9(13-7)8-4-3-5-11-10(8)14-2/h3-6H,1-2H3,(H,12,13) |
InChI Key |
LVAHYFJGQAWLLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N1)C2=C(N=CC=C2)OC |
Origin of Product |
United States |
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